molecular formula C12H16ClN B13529899 4-(2-Chloro-5-methylphenyl)piperidine

4-(2-Chloro-5-methylphenyl)piperidine

Cat. No.: B13529899
M. Wt: 209.71 g/mol
InChI Key: RUXDFAVFDCHXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-5-methylphenyl)piperidine is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methylphenyl)piperidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2-Chloro-5-methylphenyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

    Pyrrolidine: A five-membered heterocyclic compound with one nitrogen atom.

    Morpholine: A six-membered heterocyclic compound with one nitrogen and one oxygen atom.

Uniqueness

4-(2-Chloro-5-methylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl substituents on the phenyl ring influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(2-chloro-5-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-2-3-12(13)11(8-9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

RUXDFAVFDCHXQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.